(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that features a benzo[b]thiophene moiety, a furan ring, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the propan-2-yl group: This step often involves alkylation reactions.
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Acrylamide formation: The final step involves the formation of the acrylamide group through reactions such as the addition of acrylonitrile to an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acrylamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[b]thiophene and furan rings.
Reduction: Reduced forms of the acrylamide group.
Substitution: Substituted acrylamide derivatives.
Scientific Research Applications
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide is unique due to the combination of the benzo[b]thiophene and furan rings, which may confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13(19-18(20)9-8-15-5-4-10-21-15)11-14-12-22-17-7-3-2-6-16(14)17/h2-10,12-13H,11H2,1H3,(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHDHUJCMLANTE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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